1-benzyl-5-(4-imidazol-1-ylphenyl)-4H-imidazo[4,5-c]pyrazole
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Overview
Description
1-benzyl-5-(4-imidazol-1-ylphenyl)-4H-imidazo[4,5-c]pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 1-benzyl-5-(4-imidazol-1-ylphenyl)-4H-imidazo[4,5-c]pyrazole typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Chemical Reactions Analysis
1-benzyl-5-(4-imidazol-1-ylphenyl)-4H-imidazo[4,5-c]pyrazole undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common reagents and conditions used in these reactions include mild acids, bases, and various organic solvents.
Scientific Research Applications
1-benzyl-5-(4-imidazol-1-ylphenyl)-4H-imidazo[4,5-c]pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(4-imidazol-1-ylphenyl)-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
1-benzyl-5-(4-imidazol-1-ylphenyl)-4H-imidazo[4,5-c]pyrazole can be compared with other similar compounds, such as:
1-benzylpyrazole-4-boronic acid pinacol ester: This compound also features a pyrazole ring and is used in similar applications.
4-(1H-imidazol-1-yl)phenol: This compound contains an imidazole ring and is studied for its biological activities. The uniqueness of this compound lies in its combined imidazole and pyrazole rings, which provide a versatile framework for various chemical and biological applications.
Properties
IUPAC Name |
1-benzyl-5-(4-imidazol-1-ylphenyl)-4H-imidazo[4,5-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c1-2-4-15(5-3-1)13-26-20-18(12-22-26)23-19(24-20)16-6-8-17(9-7-16)25-11-10-21-14-25/h1-12,14H,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCILXWKCXGLMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)NC(=N3)C4=CC=C(C=C4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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